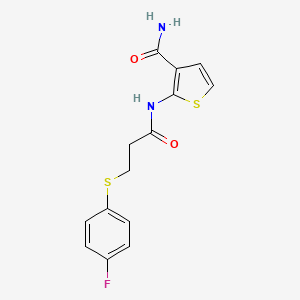

2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide

説明

特性

IUPAC Name |

2-[3-(4-fluorophenyl)sulfanylpropanoylamino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2S2/c15-9-1-3-10(4-2-9)20-8-6-12(18)17-14-11(13(16)19)5-7-21-14/h1-5,7H,6,8H2,(H2,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZZMLVRSUOYDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCCC(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzenethiol and an appropriate leaving group.

Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction between the thiophene derivative and 3-((4-fluorophenyl)thio)propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents, nitrating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Halogenated thiophenes, nitrothiophenes

科学的研究の応用

2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.

Industrial Chemistry: The compound can act as a corrosion inhibitor and a metal complexing agent.

作用機序

The mechanism of action of 2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.

Pathways Involved: It may inhibit key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway in inflammation or the phosphoinositide 3-kinase (PI3K)/Akt pathway in cancer.

類似化合物との比較

Substituent Position and Electronic Effects

Compound 3 (): 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide

- Substituents: Positions 4 (amino) and 5 (acetyl) on the thiophene ring.

- Key Differences : The target compound features substituents at positions 2 and 3, altering electronic distribution. The acetyl group in Compound 3 may reduce solubility compared to the propanamido linker in the target compound.

- Functional Impact : Substitution patterns influence π-π stacking and hydrogen-bonding interactions with biological targets.

Patent Compound (): Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

- Substituents: Thiophene-2-carboxylate ester fused with chromenone and fluorophenyl groups.

- Key Differences : The ester group (vs. carboxamide) reduces hydrogen-bonding capacity. Fluorine atoms enhance metabolic stability and lipophilicity.

Role of Fluorine and Sulfur Atoms

- Target Compound : The 4-fluorophenylthio group introduces both fluorine (electronegativity) and sulfur (polarizability). Fluorine enhances metabolic stability and membrane permeability, while sulfur may facilitate covalent binding or redox activity.

- Intermediate () : A highly branched intermediate with multiple acetylsulfanyl-propanamido groups .

- Comparison : The target compound’s single 4-fluorophenylthio group simplifies its pharmacokinetic profile compared to the branched structure, which may exhibit aggregation or solubility challenges.

Research Findings and Implications

生物活性

2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene derivative class, which is recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₄H₁₄F N₃O S₂

- Molecular Weight : 303.4 g/mol

- CAS Number : 896358-49-9

The biological activity of 2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide is primarily attributed to its interaction with specific molecular targets involved in various biological pathways:

- Inflammatory Pathways : The compound may inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune response.

- Cancer Cell Proliferation : It has been suggested that the compound could affect the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is significant in cancer cell survival and growth.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds often range from 1 to 50 µM, demonstrating their potential effectiveness against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 26 | Induces apoptosis |

| Compound B | HT29 (Colorectal Cancer) | 49.85 | Autophagy without apoptosis |

| 2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide | Jurkat (Leukemia) | TBD | TBD |

2. Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent by modulating cytokine production and inhibiting inflammatory mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Antimicrobial Activity

Thiophene derivatives have been explored for their antimicrobial properties. Preliminary studies suggest that the compound may possess activity against various bacterial strains, although specific data on its efficacy is still under investigation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiophene derivatives, including this compound:

- Synthesis and Characterization : The synthesis typically involves methods like the Gewald reaction, leading to the formation of the thiophene ring followed by the introduction of functional groups through nucleophilic substitution reactions.

- In Vitro Studies : In vitro assays have demonstrated that related thiophene compounds exhibit cytotoxic effects on different cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.

- Structure-Activity Relationship (SAR) : Research indicates that specific substitutions on the thiophene ring significantly influence biological activity. For example, the presence of electron-withdrawing groups like fluorine enhances anticancer potency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide?

- Answer : The synthesis typically involves coupling a thiophene-3-carboxamide core with a 4-fluorophenylthio-propanamido moiety via amidation. Key steps include:

- Activation of the carboxylic acid group (e.g., using EDCI or HOBt) for amide bond formation .

- Thioether linkage formation between the propanamido chain and 4-fluorophenyl group, often under basic conditions .

- Purification via column chromatography or recrystallization, with yields typically ranging from 60% to 75% depending on reaction optimization .

Q. Which in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

- Answer : Standard assays include:

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .

- Anti-inflammatory activity : Inhibition of COX-2 enzyme or carrageenan-induced paw edema in rodent models .

- Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Answer : Use a combination of:

- Spectroscopic techniques : NMR (¹H/¹³C) to verify substituent positions on the thiophene ring and amide bonds .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., ESI-MS or MALDI-TOF) .

- HPLC : Purity assessment (>95% purity is standard for biological testing) .

Advanced Research Questions

Q. What strategies can optimize the synthetic yield of 2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide?

- Answer : Advanced optimization approaches include:

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 78% yield in 30 minutes vs. 65% in 6 hours under conventional heating) .

- Catalyst screening : Transition metal catalysts (e.g., Pd/Cu) for efficient thioether formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

Q. How should researchers address contradictory bioactivity results across studies on thiophene-3-carboxamide derivatives?

- Answer : Contradictions may arise from:

- Purity discrepancies : Validate compound purity via HPLC and elemental analysis .

- Assay variability : Standardize protocols (e.g., cell line viability, incubation time) .

- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methylphenyl substituents) to identify SAR trends .

Q. What environmental fate studies are relevant for assessing the ecological impact of this compound?

- Answer : Follow frameworks like Project INCHEMBIOL to evaluate:

- Biodegradation : Aerobic/anaerobic microbial degradation studies .

- Bioaccumulation : LogP calculations and in silico modeling to predict partitioning in aquatic systems .

- Toxicity : Acute/chronic exposure tests on model organisms (e.g., Daphnia magna) .

Methodological Guidance

- Theoretical Frameworks : Link bioactivity studies to pharmacological theories (e.g., COX-2 inhibition for anti-inflammatory effects) or quantum mechanical calculations for structure-property relationships .

- Experimental Reproducibility : Document reaction conditions (e.g., inert atmosphere, stoichiometry) and biological assay controls (e.g., positive/negative controls) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。